molecular formula C9H10NNaO3S B6191229 sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate CAS No. 2648962-20-1

sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B6191229
CAS No.: 2648962-20-1
M. Wt: 235.2
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Description

Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate typically involves the reaction of oxan-4-yl derivatives with thiazole carboxylates under specific conditions. One common method includes the use of sodium hydroxide as a base to facilitate the formation of the sodium salt. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The oxan-4-yl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-(5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl)acetate: Another compound with an oxan-4-yl group, but with a triazole ring instead of a thiazole ring.

    Sodium hyaluronate: A compound used in medical and cosmetic applications, often combined with other agents for enhanced properties.

Uniqueness

Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2648962-20-1

Molecular Formula

C9H10NNaO3S

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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